

# Application Notes and Protocols for Bioconjugation using Bis-Mal-Lysine-PEG4-acid

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## Compound of Interest

Compound Name: *Bis-Mal-Lysine-PEG4-acid*

Cat. No.: *B606162*

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## Introduction

**Bis-Mal-Lysine-PEG4-acid** is a heterobifunctional crosslinker that enables the covalent conjugation of two different biomolecules. Its unique architecture, featuring two maleimide groups and a terminal carboxylic acid, provides a versatile platform for creating complex bioconjugates with enhanced properties. The central lysine core offers a branched structure, while the polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance during conjugation.[1]

The maleimide groups exhibit high reactivity and selectivity towards thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, forming stable thioether bonds. [2] This reaction is most efficient under mild physiological conditions, typically at a pH range of 6.5 to 7.5.[2] The terminal carboxylic acid can be activated to react with primary amines, such as those on the side chain of lysine residues or the N-terminus of proteins, forming stable amide bonds.[2] This dual reactivity allows for a controlled and stepwise conjugation of different molecules.

This document provides detailed application notes and experimental protocols for the effective use of **Bis-Mal-Lysine-PEG4-acid** in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), protein labeling, and the synthesis of complex biomolecular structures.

## Physicochemical Properties

A summary of the key physicochemical properties of **Bis-Mal-Lysine-PEG4-acid** is presented in the table below.

Property	Value	Reference
Molecular Weight	695.71 g/mol	
Molecular Formula	C <sub>31</sub> H <sub>45</sub> N <sub>5</sub> O <sub>13</sub>	
Purity	Typically ≥95%	
Solubility	Soluble in organic solvents like DMSO and DMF. The PEG4 spacer enhances water solubility.	[1]
Storage	Store at -20°C, desiccated and protected from light.	[3][4][5]

## Applications

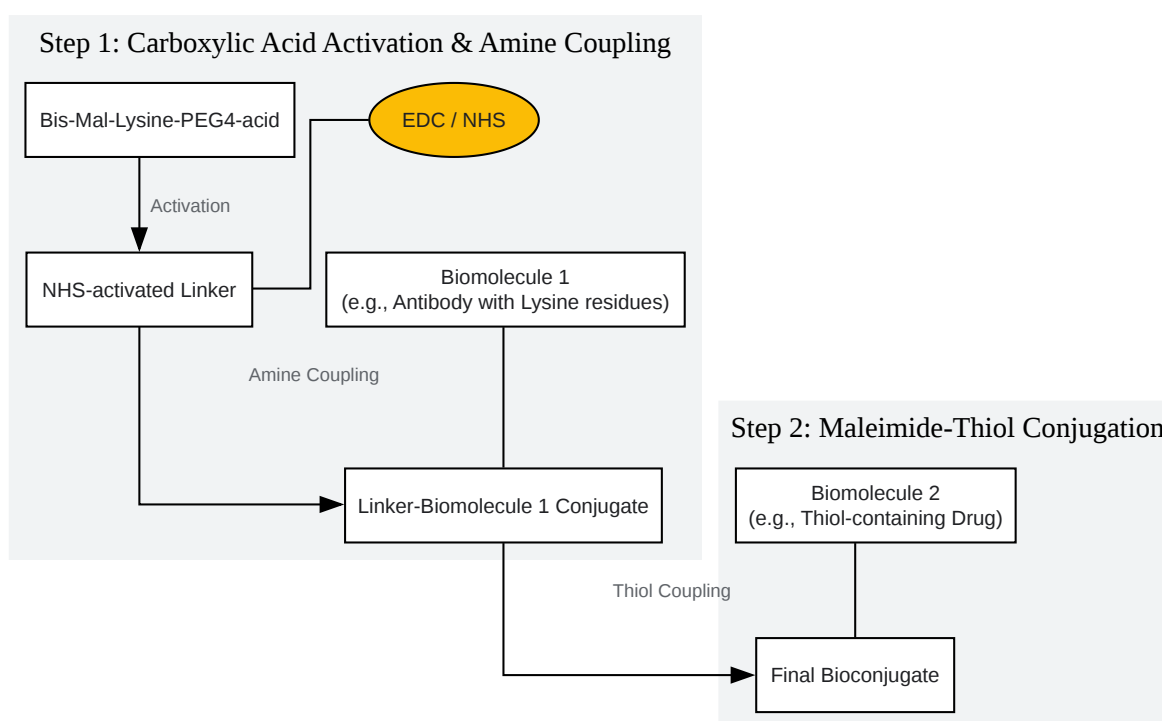
The unique trifunctional nature of **Bis-Mal-Lysine-PEG4-acid** makes it a valuable tool in a wide range of bioconjugation applications:

- **Antibody-Drug Conjugates (ADCs):** This linker is ideal for creating ADCs where a targeting antibody is linked to a cytotoxic drug. The carboxylic acid can be used to attach the linker to the antibody via its lysine residues, and the two maleimide groups can then be conjugated to thiol-containing drug molecules. This allows for the potential of a higher drug-to-antibody ratio (DAR).
- **Protein Labeling and Modification:** It can be used to introduce multiple functionalities to a protein. For example, one maleimide can be used to attach a fluorescent dye, while the other can be used to link a targeting ligand, with the entire construct attached to a protein of interest via the carboxyl group.
- **Peptide Conjugation:** The linker can be used to dimerize or functionalize peptides containing cysteine residues.[1]

- PROTACs Development: **Bis-Mal-Lysine-PEG4-acid** can serve as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6]
- Surface Immobilization: Biomolecules can be immobilized on surfaces by first reacting the carboxylic acid with an amine-functionalized surface and then using the maleimide groups to capture thiol-containing molecules.

## Reaction Chemistry and Signaling Pathway

The bioconjugation process using **Bis-Mal-Lysine-PEG4-acid** involves two primary orthogonal reactions: the activation of the carboxylic acid for amine coupling and the reaction of the maleimide groups with thiols.

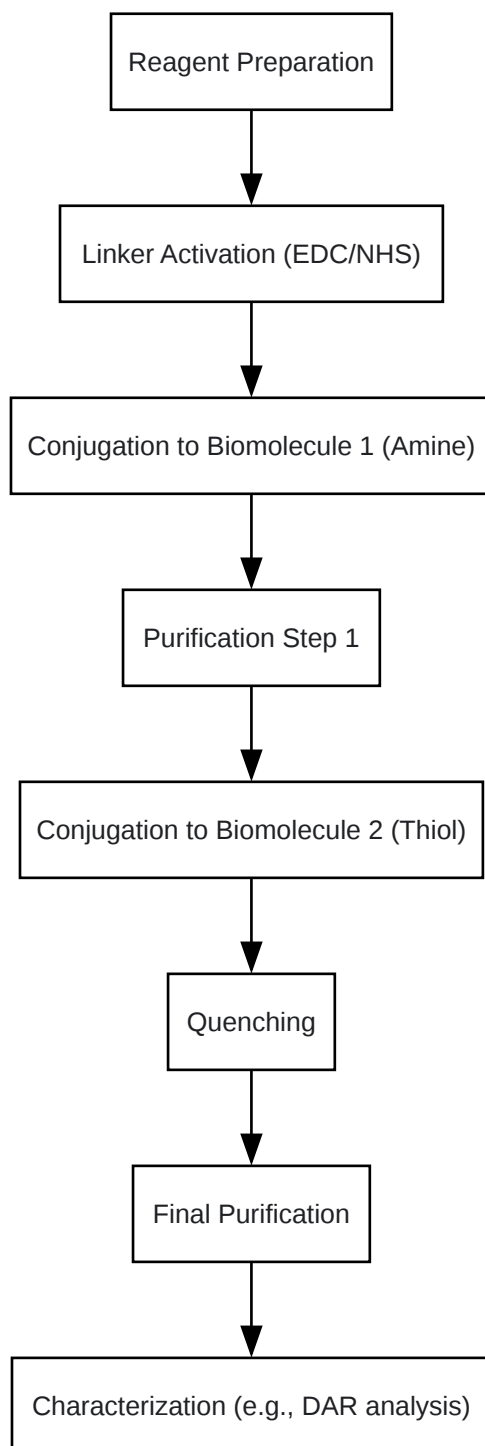


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Bioconjugation reaction scheme for **Bis-Mal-Lysine-PEG4-acid**.

## Experimental Workflow

The overall workflow for a typical bioconjugation experiment using **Bis-Mal-Lysine-PEG4-acid** is outlined below.



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